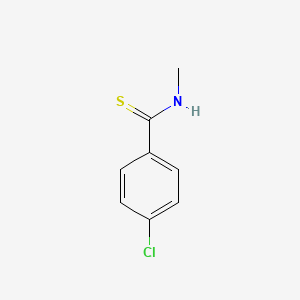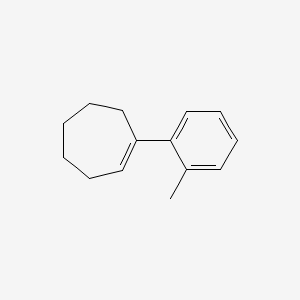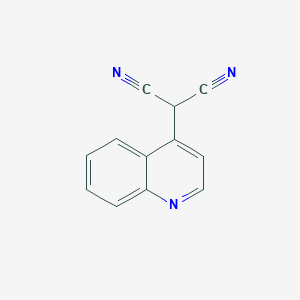
4-Quinolinemalononitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Quinolinemalononitrile is a heterocyclic compound with the molecular formula C12H7N3. It is a derivative of quinoline, a nitrogen-containing bicyclic aromatic compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Quinolinemalononitrile typically involves the reaction of quinoline derivatives with malononitrile. One common method includes the use of activated alkynes in the presence of a catalyst such as PPh3. The reaction proceeds through a series of steps, including hydroamination and intramolecular Friedel–Crafts reactions .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using similar catalytic processes. The use of microwave-assisted synthesis and solvent-free conditions has been explored to enhance the efficiency and sustainability of the production process .
Análisis De Reacciones Químicas
Types of Reactions: 4-Quinolinemalononitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert it into hydrogenated derivatives.
Common Reagents and Conditions:
Oxidation: Catalysts such as cobalt oxide or titanium dioxide are used under mild conditions.
Reduction: Hydrogenation reactions typically use palladium or platinum catalysts.
Substitution: Reagents like alkyl halides or aryl halides are used in the presence of bases or acids.
Major Products: The major products formed from these reactions include substituted quinolines, quinoline N-oxides, and hydrogenated quinoline derivatives .
Aplicaciones Científicas De Investigación
4-Quinolinemalononitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Mecanismo De Acción
The exact mechanism of action of 4-Quinolinemalononitrile varies depending on its application. In biological systems, it often interacts with cellular components through hydrogen bonding and π-π interactions. These interactions can lead to the inhibition of enzymes or the disruption of cellular processes. The compound’s ability to form stable complexes with metal ions also plays a role in its biological activity .
Comparación Con Compuestos Similares
Quinoline: A parent compound with a simpler structure.
Quinolone: Known for its antimicrobial properties.
Fluoroquinolones: A class of antibiotics derived from quinolone.
Uniqueness: 4-Quinolinemalononitrile is unique due to its dual nitrile groups, which enhance its reactivity and allow for the formation of a wide range of derivatives. This makes it a versatile compound in synthetic chemistry and materials science .
Propiedades
Número CAS |
10147-03-2 |
|---|---|
Fórmula molecular |
C12H7N3 |
Peso molecular |
193.20 g/mol |
Nombre IUPAC |
2-quinolin-4-ylpropanedinitrile |
InChI |
InChI=1S/C12H7N3/c13-7-9(8-14)10-5-6-15-12-4-2-1-3-11(10)12/h1-6,9H |
Clave InChI |
ZABPVUGLNITOEY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=CC=N2)C(C#N)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,3-dichloro-N-[(2-imino-4-methyl-1,3-thiazol-5-ylidene)amino]aniline](/img/structure/B13998636.png)
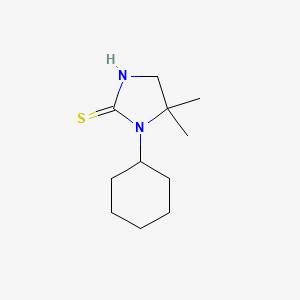
![(2S)-3-amino-2-[(2-methylpropan-2-yl)oxycarbonyl]-5-phenylpentanoic acid](/img/structure/B13998647.png)
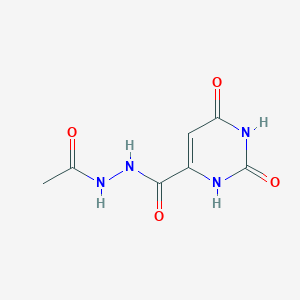
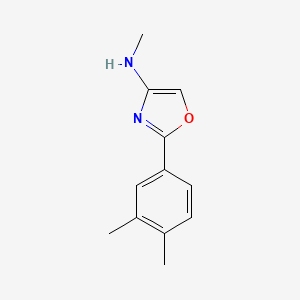
![n'-[(4-Methylphenyl)sulfonyl]-2-(methylsulfanyl)benzohydrazide](/img/structure/B13998660.png)
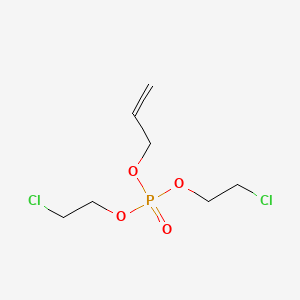
![4,4,6-Trimethyl-7-oxa-1,3-diazabicyclo[4.3.0]nonane-2-thione](/img/structure/B13998669.png)
![Diethyl 4,4'-[1H-1,2,4-triazole-3,5-diylbis(carbamoylazanediyl)]dibenzoate](/img/structure/B13998673.png)
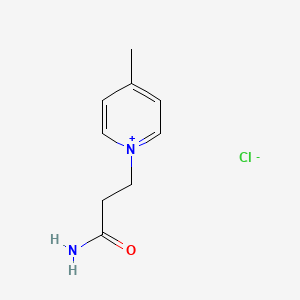
![2-Nitrobicyclo[2.2.2]octane](/img/structure/B13998680.png)
